molecular formula C8H10F3NO4 B2660054 5-Azaspiro[2.3]hexane-2-carboxylic acid;2,2,2-trifluoroacetic acid CAS No. 2503205-76-1

5-Azaspiro[2.3]hexane-2-carboxylic acid;2,2,2-trifluoroacetic acid

Cat. No.: B2660054
CAS No.: 2503205-76-1
M. Wt: 241.166
InChI Key: HNEOASLRFJPWRH-UHFFFAOYSA-N
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Description

5-Azaspiro[23]hexane-2-carboxylic acid; 2,2,2-trifluoroacetic acid is a chemical compound with a unique structure that combines a spirocyclic framework with a trifluoroacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Azaspiro[2.3]hexane-2-carboxylic acid; 2,2,2-trifluoroacetic acid typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is the cyclization of appropriate precursors, followed by functional group modifications to introduce the carboxylic acid and trifluoroacetic acid groups.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the desired chemical transformations.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles and suitable solvents.

Major Products Formed: The reactions can yield a range of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 5-Azaspiro[2.3]hexane-2-carboxylic acid; 2,2,2-trifluoroacetic acid can be employed in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a useful tool in drug discovery.

Medicine: The compound has potential applications in the development of pharmaceuticals. Its structural features may contribute to the design of new therapeutic agents with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials and chemicals. Its versatility and reactivity make it suitable for various applications, including polymer synthesis and surface modification.

Mechanism of Action

The mechanism by which 5-Azaspiro[2.3]hexane-2-carboxylic acid; 2,2,2-trifluoroacetic acid exerts its effects depends on its specific application. In drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins, enzymes, or receptors.

Comparison with Similar Compounds

  • 5-Azaspiro[2.3]hexane-1-carboxylic acid; trifluoroacetic acid

  • Benzyl N-{5-azaspiro[2.3]hexan-1-yl}carbamate; trifluoroacetic acid

  • 5-Azaspiro[2.3]hexane; trifluoroacetic acid

Uniqueness: 5-Azaspiro[2.3]hexane-2-carboxylic acid; 2,2,2-trifluoroacetic acid stands out due to its specific structural features, which can influence its reactivity and biological activity. Compared to similar compounds, its unique arrangement of atoms may offer distinct advantages in certain applications.

Properties

IUPAC Name

5-azaspiro[2.3]hexane-2-carboxylic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2.C2HF3O2/c8-5(9)4-1-6(4)2-7-3-6;3-2(4,5)1(6)7/h4,7H,1-3H2,(H,8,9);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNEOASLRFJPWRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C12CNC2)C(=O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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